(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde
CAS No.: 252051-12-0
Cat. No.: VC15965991
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 252051-12-0 |
---|---|
Molecular Formula | C13H15NO2 |
Molecular Weight | 217.26 g/mol |
IUPAC Name | (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbaldehyde |
Standard InChI | InChI=1S/C13H15NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,9-11H,7-8H2,1H3/t10-,11-/m1/s1 |
Standard InChI Key | PDZTVJWNDHOJNS-GHMZBOCLSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C=O |
Canonical SMILES | CC(C1=CC=CC=C1)N2CC(CC2=O)C=O |
Introduction
(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde is a chiral organic compound featuring a pyrrolidine ring structure. It contains a ketone and an aldehyde functional group, making it a significant molecule in synthetic organic chemistry. The compound's molecular formula is C14H17NO2, with a molecular weight of approximately 231.29 g/mol. The presence of stereogenic centers at both the pyrrolidine ring and the phenylethyl group contributes to its importance in chirality studies and potential biological activities.
Synthesis Methods
The synthesis of (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde can be achieved through various methods that emphasize the importance of chirality in producing biologically active compounds. These methods typically involve asymmetric synthesis techniques to ensure the correct stereochemistry is maintained throughout the reaction sequence.
Potential Biological Activities
(R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde has been studied for its potential biological activities, particularly in relation to its interaction with biological systems. While specific data on its biological activity is limited, compounds with similar structures have shown promise in medicinal chemistry, often due to their unique arrangement of functional groups and stereocenters.
Comparison with Similar Compounds
Several compounds share structural similarities with (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde, highlighting variations in functional groups and stereochemistry that may influence their chemical reactivity and biological activity.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-Methyl 5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | C14H17NO3 | Opposite stereochemistry at the phenylethyl group |
Methyl 5-(hydroxymethyl)-1-pyrrolidinecarboxylate | C14H19NO3 | Hydroxymethyl group instead of ketone |
Methyl (R)-5-amino-1-(1-naphthyl)pyrrolidine-3-carboxylate | C15H17N2O2 | Amino group replacing the ketone |
Research Findings and Applications
Research on pyrrolidine derivatives, including those with similar structures to (R)-5-Oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carbaldehyde, has shown promising results in various fields. For instance, some pyrrolidine derivatives have demonstrated significant antioxidant and antimicrobial activities, making them potential candidates for drug development .
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